4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide is a synthetic organic compound that features a dichlorophenoxy group and a furan ring
Preparation Methods
The synthesis of 4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 2,4-dichlorophenoxybutanoyl chloride. This intermediate is then reacted with furan-2-ylmethylamine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: This compound may be used in studies related to enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenoxy group and furan ring can participate in binding interactions with target proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide include:
2,4-dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.
Furfurylamine derivatives: Compounds containing the furan ring and amine group, used in various chemical applications.
The uniqueness of this compound lies in its combination of the dichlorophenoxy group and furan ring, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c16-11-5-6-14(13(17)9-11)21-8-2-4-15(19)18-10-12-3-1-7-20-12/h1,3,5-7,9H,2,4,8,10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHXYSMDEFEDPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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